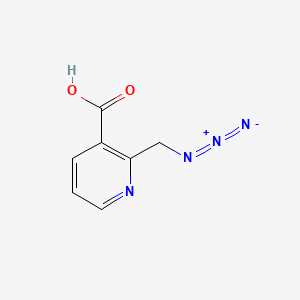

2-(Azidomethyl)nicotinic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Azidomethyl)nicotinic acid is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is particularly notable for its use in RNA structure profiling and gene editing technologies.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)nicotinic acid typically involves the introduction of an azido group to the nicotinic acid molecule. One common method involves the reaction of nicotinic acid with sodium azide under specific conditions to achieve the desired azidomethyl substitution.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for yield, purity, and cost-effectiveness.

化学反应分析

Types of Reactions: 2-(Azidomethyl)nicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Sodium azide is commonly used for introducing the azido group.

Reduction Reactions: Staudinger reduction using triphenylphosphine is a typical method for reducing the azido group.

Major Products Formed:

Substitution Reactions: Formation of azidomethyl derivatives.

Reduction Reactions: Conversion of the azido group to an amine group.

科学研究应用

Chemical Properties and Mechanism of Action

2-(Azidomethyl)nicotinic acid has the molecular formula C7H6N4O2. The presence of the azido group at the 2-position of the nicotinic acid structure allows for diverse chemical reactivity, especially in click chemistry and nucleophilic substitution reactions. The compound's mechanism of action primarily involves its interaction with RNA molecules, where it selectively targets unpaired nucleotides, facilitating studies on RNA conformational dynamics.

Key Chemical Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution Reactions | Azido group participates in nucleophilic substitutions | Sodium azide |

| Reduction Reactions | Azido group can be reduced to an amine | Staudinger reduction (triphenylphosphine) |

RNA Structure Probing

One of the most prominent applications of this compound is in RNA structure profiling techniques such as icSHAPE (in vivo click selective 2′-hydroxyl acylation and profiling experiment). This method enables researchers to study RNA structures within living cells, providing insights into RNA dynamics and interactions.

Case Study: icSHAPE Methodology

In a study utilizing icSHAPE methodology, researchers demonstrated that this compound effectively labeled unpaired adenines and cytosines in RNA transcripts within live cells. This labeling allowed for detailed mapping of RNA structures under physiological conditions, significantly enhancing the understanding of RNA behavior in cellular contexts .

Click Chemistry Applications

The azido group in this compound facilitates click chemistry reactions, enabling the transformation of the azide into various functional groups. This property is leveraged for labeling and tracking RNA molecules in cellular environments, making it a powerful agent for molecular biology applications.

Example Application:

Researchers have utilized this compound to create bioconjugates that allow for visualization and manipulation of RNA molecules within cells. This capability is crucial for understanding RNA function and regulation .

Anti-inflammatory Research

Recent investigations have explored the anti-inflammatory properties of nicotinic acid derivatives, including this compound. Studies indicate that compounds within this chemical family can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models, suggesting potential therapeutic applications beyond molecular biology.

作用机制

The mechanism of action of 2-(Azidomethyl)nicotinic acid involves its interaction with RNA and other nucleic acids. The azidomethylnicotinyl group can block the function of guide RNA and CRISPR systems, which can be reactivated by removing the azido groups with Staudinger reduction. This provides a means to control nucleic acid cleavage and gene editing in live cells .

相似化合物的比较

2-Methylnicotinic Acid Imidazolide: Another derivative of nicotinic acid used in RNA structure profiling.

N-Methyl-Isatoic Anhydride: Used in RNA chemical modification and structure analysis.

Uniqueness: 2-(Azidomethyl)nicotinic acid is unique due to its azido group, which allows for specific interactions and modifications in nucleic acid research. Its ability to control gene editing processes sets it apart from other similar compounds .

生物活性

2-(Azidomethyl)nicotinic acid (CAS Number: 1700604-18-7) is a novel compound derived from nicotinic acid, featuring an azidomethyl group that enhances its reactivity and biological applications. Its unique structure allows it to function as a valuable tool in molecular biology, particularly in RNA research. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H6N4O2. The presence of the azido group at the 2-position of the nicotinic acid structure enables diverse chemical reactivity, especially in click chemistry and nucleophilic substitution reactions. This compound is particularly noted for its ability to selectively label RNA molecules, making it a powerful agent in RNA structure analysis.

| Compound | Structure Features | Unique Properties |

|---|---|---|

| This compound | Azido group at 2-position; carboxylic acid | Selective RNA probing capability |

| Nicotinic Acid | Carboxylic acid at 3-position; no azido group | Involved in metabolic pathways |

| 2-Aminonicotinic Acid | Amino group at 2-position; carboxylic acid | Different reactivity due to amino functionality |

| Methyl 2-(azidomethyl)nicotinate | Esterified version of azidomethyl derivative | Potentially different solubility properties |

The mechanism of action for this compound primarily involves its interaction with RNA molecules. It selectively targets unpaired nucleotides, such as adenines and cytosines, facilitating studies on RNA conformational dynamics. The compound is utilized in methodologies like icSHAPE (in vivo click selective 2′-hydroxyl acylation and profiling experiment), which allows researchers to probe RNA structures within living cells .

Biological Applications

- RNA Structure Probing :

-

Click Chemistry :

- The azido group allows for click chemistry applications, enabling the transformation of the azide into various functional groups, which can be leveraged for labeling and tracking RNA molecules in cellular environments.

- Anti-inflammatory Research :

Study on RNA Probing

In an experimental study utilizing icSHAPE methodology, researchers demonstrated that this compound effectively labeled unpaired adenines and cytosines in RNA transcripts within live cells. This labeling enabled detailed mapping of RNA structures and dynamics under physiological conditions. The results indicated that the compound's selective reactivity significantly enhances the understanding of RNA behavior in cellular contexts .

Anti-inflammatory Activity Assessment

Another investigation explored the anti-inflammatory properties of various nicotinic acid derivatives, revealing that compounds closely related to this compound exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models. This suggests potential dual applications for compounds within this chemical family—both as probes for molecular biology and as therapeutic agents .

属性

IUPAC Name |

2-(azidomethyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c8-11-10-4-6-5(7(12)13)2-1-3-9-6/h1-3H,4H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDBCLUAIVGVLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 2-(Azidomethyl)nicotinic acid acyl imidazole (NAI-N3) help identify aptamers within a pool of RNA sequences?

A1: NAI-N3 is a SHAPE (Selective 2′-Hydroxyl Acylation analyzed by Primer Extension) reagent used to probe RNA structure. [] In the context of aptamer discovery, NAI-N3 preferentially acylates the 2′-hydroxyl group of riboses in flexible and accessible regions of RNA molecules. [] When an aptamer binds to its target ligand, its structure often changes, leading to alterations in the accessibility of certain ribose groups. NAI-N3 reacts differently with the bound and unbound forms of the aptamer, creating a distinct pattern of acylation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。